molecular formula C20H20ClN5O2 B7535618 N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide

N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide

Cat. No. B7535618
M. Wt: 397.9 g/mol
InChI Key: IOFPJWMCSFBVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide, commonly known as CDMPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMPO belongs to the class of oxazole derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of CDMPO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
CDMPO has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. It has also been shown to modulate the activity of certain signaling pathways involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using CDMPO in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on CDMPO can focus on its potential therapeutic applications in other areas, such as cardiovascular diseases and inflammation. Additionally, the development of more efficient synthesis methods and formulations can improve its solubility and bioavailability, making it a more viable candidate for clinical trials.

Synthesis Methods

CDMPO can be synthesized through a multi-step process that involves the reaction of 3-chloroacetophenone with 2,4-dimethyl-1,3-oxazole followed by the reaction with 2-(1,2,4-triazol-1-yl)aniline. The final product is obtained after purification through column chromatography.

Scientific Research Applications

CDMPO has been studied for its potential therapeutic applications in several areas, including cancer treatment, neurological disorders, and infectious diseases. It has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, CDMPO has been found to possess neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its anti-fungal and anti-bacterial activity.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-20(2,14-6-5-7-15(21)10-14)11-23-18(27)19(28)25-16-8-3-4-9-17(16)26-13-22-12-24-26/h3-10,12-13H,11H2,1-2H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFPJWMCSFBVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1N2C=NC=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide

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